REACTION_CXSMILES
|
[N+:1]([O-:4])([O-:3])=[O:2].[NH4+].[N+:6]([O-:9])([O-:8])=[O:7].[K+].[N+]([NH:14][C:15]([NH2:17])=[NH:16])([O-])=O.[N+:18]([O-:21])([OH:20])=[O:19].[N+]([O-])(O)=O.[CH2:26]([NH2:29])[CH2:27][NH2:28].[N+](C1C=C([N+]([O-])=O)C=C([N+]([O-])=O)C=1C)([O-])=O>>[N+:1]([O-:4])([O-:3])=[O:2].[NH4+:6].[N+:18]([O-:21])([OH:20])=[O:19].[N+:6]([O-:9])([OH:8])=[O:7].[CH2:26]([NH2:29])[CH2:27][NH2:28].[N+:1]([O-:4])([OH:3])=[O:2].[NH2:16][C:15]([NH2:17])=[NH:14] |f:0.1,2.3,5.6.7,9.10,11.12.13,14.15|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+]
|
Name
|
potassium nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])NC(=N)N
|
Name
|
ethylenediamine dinitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-].[N+](=O)(O)[O-].C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)(O)[O-].[N+](=O)(O)[O-].C(CN)N
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)(O)[O-].NC(=N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([O-:4])([O-:3])=[O:2].[NH4+].[N+:6]([O-:9])([O-:8])=[O:7].[K+].[N+]([NH:14][C:15]([NH2:17])=[NH:16])([O-])=O.[N+:18]([O-:21])([OH:20])=[O:19].[N+]([O-])(O)=O.[CH2:26]([NH2:29])[CH2:27][NH2:28].[N+](C1C=C([N+]([O-])=O)C=C([N+]([O-])=O)C=1C)([O-])=O>>[N+:1]([O-:4])([O-:3])=[O:2].[NH4+:6].[N+:18]([O-:21])([OH:20])=[O:19].[N+:6]([O-:9])([OH:8])=[O:7].[CH2:26]([NH2:29])[CH2:27][NH2:28].[N+:1]([O-:4])([OH:3])=[O:2].[NH2:16][C:15]([NH2:17])=[NH:14] |f:0.1,2.3,5.6.7,9.10,11.12.13,14.15|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+]
|
Name
|
potassium nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])NC(=N)N
|
Name
|
ethylenediamine dinitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-].[N+](=O)(O)[O-].C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
ammonium nitrate
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+]
|
Name
|
ethylene diamine dinitrate
|
Type
|
product
|
Smiles
|
[N+](=O)(O)[O-].[N+](=O)(O)[O-].C(CN)N
|
Name
|
guanidine nitrate
|
Type
|
product
|
Smiles
|
[N+](=O)(O)[O-].NC(=N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |